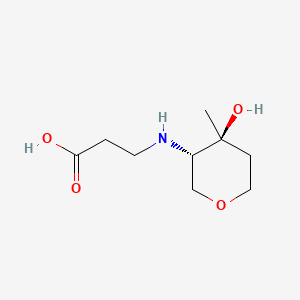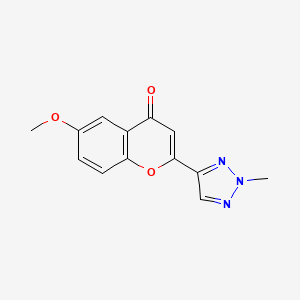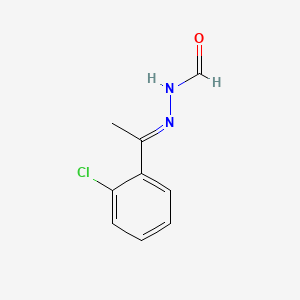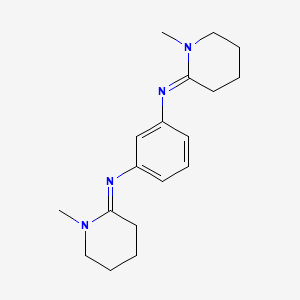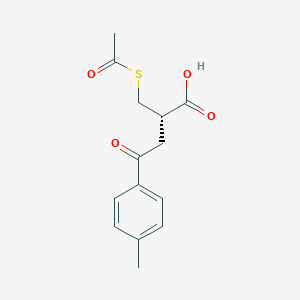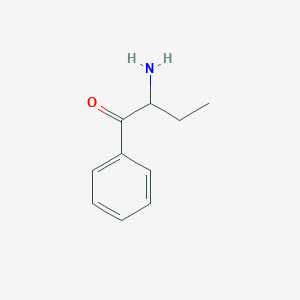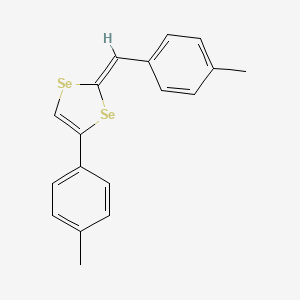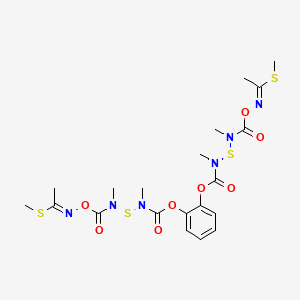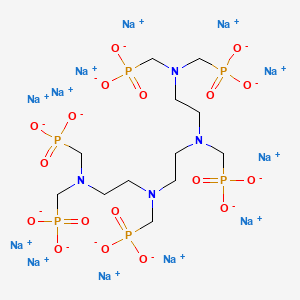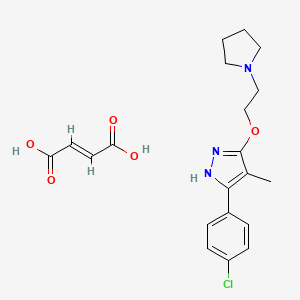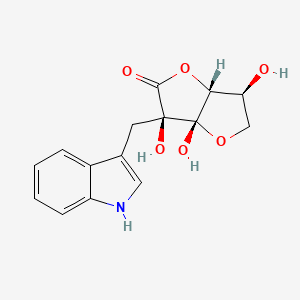
Ascorbigen B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ascorbigen B is a compound belonging to the glucosinolate family, primarily found in Brassica vegetables such as cabbage, broccoli, and cauliflower . It is formed from its precursor glucobrassicin through enzymatic hydrolysis, followed by a reaction with L-ascorbic acid . This compound is known for its potential anticarcinogenic, immunomodulating, and antioxidative properties .
準備方法
Synthetic Routes and Reaction Conditions
Ascorbigen B is synthesized through the condensation of 3-hydroxymethylindole and its derivatives with L-ascorbic acid at a pH of 3-5 . The most convenient method for preparing 3-hydroxymethylindoles, which are key compounds in ascorbigen synthesis, involves the reduction of the corresponding 3-formylindoles using sodium borohydride . Another method involves the reaction of indoles with formaldehyde and L-ascorbic acid .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic hydrolysis of glucobrassicin by myrosinase, followed by a spontaneous reaction of the emerging intermediates, 3-indolylmethylisothiocyanate and indole-3-carbinol, with L-ascorbic acid .
化学反応の分析
Types of Reactions
Ascorbigen B undergoes various chemical reactions, including oxidation, reduction, and substitution . The degradation of this compound in acidic medium causes the release of L-ascorbic acid and the formation of methylideneindolenine . In more alkaline medium, the degradation results in the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium borohydride for reduction and formaldehyde for condensation reactions . The reaction conditions typically involve a pH range of 3-5 and temperatures that facilitate the enzymatic hydrolysis of glucobrassicin .
Major Products
The major products formed from the reactions of this compound include methylideneindolenine, 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose, and 1-deoxy-1-(3-indolyl)-α-L-tagatopyranose .
科学的研究の応用
Ascorbigen B has a wide range of scientific research applications:
作用機序
Ascorbigen B exerts its effects through various molecular targets and pathways. It induces phase I and II enzymes that are centrally involved in the detoxification of xenobiotics . The compound also releases L-ascorbic acid under physiological conditions, contributing to its antioxidative and antiscorbutic activities . The indole moiety of this compound plays a crucial role in scavenging radicals, leading to the formation of indole-3-aldehyde as one of the final reaction products .
類似化合物との比較
Ascorbigen B is unique compared to other similar compounds due to its specific formation from glucobrassicin and L-ascorbic acid . Similar compounds include:
Indole-3-carbinol: Formed by the hydrolysis of glucobrassicin and known for its anticarcinogenic properties.
3,3’-Diindolylmethane: A breakdown product of indole-3-carbinol with potential anticancer effects.
1-Methoxyindole-3-carbinol: Another derivative of glucobrassicin with similar biological activities.
This compound stands out due to its unique chemical structure and the specific conditions required for its formation, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
26548-49-2 |
|---|---|
分子式 |
C15H15NO6 |
分子量 |
305.28 g/mol |
IUPAC名 |
(3S,3aR,6R,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14-,15-/m0/s1 |
InChIキー |
OMSJCIOTCFHSIT-NEBZKDRISA-N |
異性体SMILES |
C1[C@@H]([C@@H]2[C@](O1)([C@@](C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
正規SMILES |
C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


